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molecular formula C11H8N2O2 B1632700 2-(2-Nitrophenyl)pyridine CAS No. 4253-81-0

2-(2-Nitrophenyl)pyridine

Cat. No. B1632700
M. Wt: 200.19 g/mol
InChI Key: VCWYADDAXFOQMH-UHFFFAOYSA-N
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Patent
US06790540B2

Procedure details

The reaction of 8.0 g (0.022 mole) of 2-tributylstannylpyridine with 4.92 g (0.020 mole) of ortho-nitroiodobenzene was carried out in the presence of 0.70 g (0.001 mole) of dichlorobis(triphenlylphosphine)palladium in 100 ml of tetrahydrofuran at 110° C. After 24 hours from the start of the reaction, a saturated aqueous sodium chloride solution was added to the reaction mixture and the reaction product was extracted with ether. The ether layer was then washed with a saturated aqueous sodium chloride solution, dried over magnesium sulfate and concentrated. The resulting liquid was purified by column chromatography and concentrated to give 0.96 g (0.0048 mole, 24.9%) of ortho-(2-pyridyl)nitrobenzene as brown liquid.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
4.92 g
Type
reactant
Reaction Step One
[Compound]
Name
dichlorobis(triphenlylphosphine)palladium
Quantity
0.7 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Sn](CCCC)(CCCC)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][N:7]=1)CCC.[N+:20]([C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][C:24]=1I)([O-:22])=[O:21].[Cl-].[Na+]>O1CCCC1>[N:7]1[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=1[C:24]1[CH:25]=[CH:26][CH:27]=[CH:28][C:23]=1[N+:20]([O-:22])=[O:21] |f:2.3|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
C(CCC)[Sn](C1=NC=CC=C1)(CCCC)CCCC
Name
Quantity
4.92 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)I
Step Two
Name
dichlorobis(triphenlylphosphine)palladium
Quantity
0.7 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 24 hours from the start of the reaction
Duration
24 h
EXTRACTION
Type
EXTRACTION
Details
the reaction product was extracted with ether
WASH
Type
WASH
Details
The ether layer was then washed with a saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting liquid was purified by column chromatography
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C1=C(C=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.0048 mol
AMOUNT: MASS 0.96 g
YIELD: PERCENTYIELD 24.9%
YIELD: CALCULATEDPERCENTYIELD 24%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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